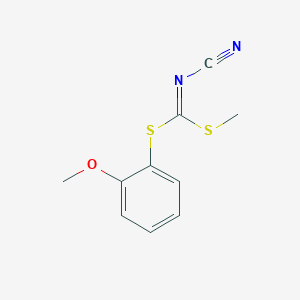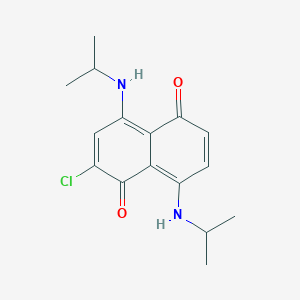
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione, also known as CPNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity and can scavenge free radicals, which can cause cellular damage. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying the effects of oxidative stress on cells and tissues.
Another area of interest for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is in the study of cancer. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have antitumor activity in vitro and in vivo. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a promising candidate for further research in the development of cancer treatments.
Mechanism Of Action
The mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in oxidative stress and tumor growth. Specifically, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species, and to downregulate the expression of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Biochemical And Physiological Effects
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and antitumor activity, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have anti-inflammatory activity, to protect against ischemia-reperfusion injury, and to improve glucose tolerance in animal models. These effects make 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying a variety of biological processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. Additionally, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to be relatively non-toxic, which makes it a safe tool for studying biological processes.
However, there are also limitations to using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments. One limitation is that it can be expensive to synthesize, which may limit its accessibility to researchers. Additionally, the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, which may make it difficult to interpret results.
Future Directions
There are many potential future directions for research involving 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. One area of interest is in the development of new cancer treatments based on 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. Further research is needed to better understand the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione and to determine its efficacy in treating different types of cancer.
Another area of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity, and further research is needed to determine its potential applications in treating diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Finally, there is potential for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione to be used as a tool for studying a variety of biological processes. Further research is needed to determine the full range of its biochemical and physiological effects and to identify new areas of research where 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione may be useful.
Synthesis Methods
The synthesis method of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione involves the reaction of 2-chloro-1,4-naphthoquinone with isopropylamine in the presence of a catalyst. The resulting product is then reacted with isopropylamine again to yield 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. This method has been shown to be efficient and yields high purity products.
properties
CAS RN |
135790-39-5 |
|---|---|
Product Name |
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione |
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
6-chloro-5-hydroxy-8-(propan-2-ylamino)-4-propan-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,19,21H,1-4H3 |
InChI Key |
QLJZYJUZLGUWOV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
SMILES |
CC(C)NC1=CC(=C(C2=C1C(=O)C=CC2=NC(C)C)O)Cl |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
synonyms |
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



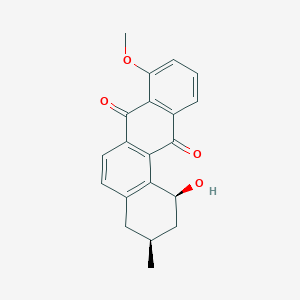
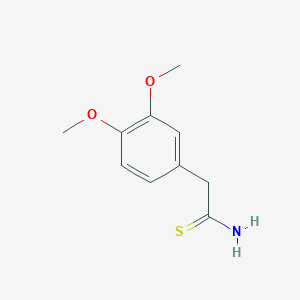
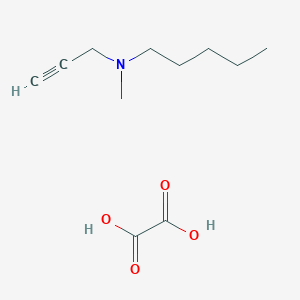
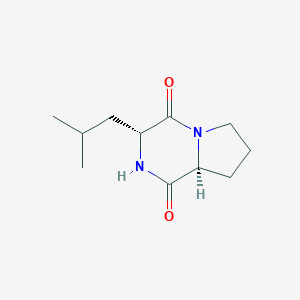
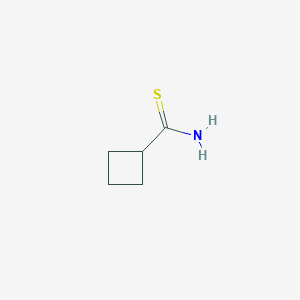
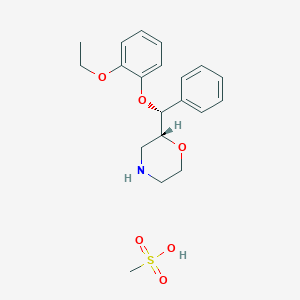
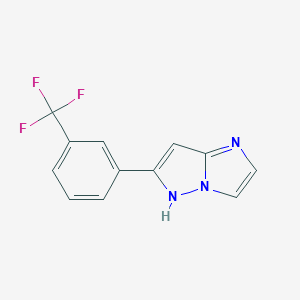
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
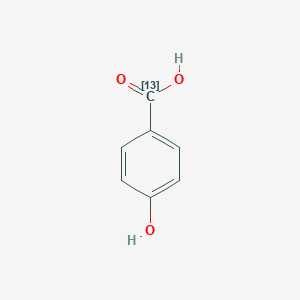

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


